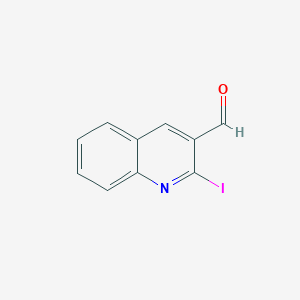

2-Iodoquinoline-3-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-iodoquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6INO/c11-10-8(6-13)5-7-3-1-2-4-9(7)12-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RACRQJGNJCQAFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)I)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70451025 | |

| Record name | 2-iodoquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80231-40-9 | |

| Record name | 2-iodoquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Iodoquinoline-3-carbaldehyde

CAS Number: 80231-40-9

This technical guide provides a comprehensive overview of 2-Iodoquinoline-3-carbaldehyde, a key intermediate for researchers, scientists, and professionals in drug development. The document details its chemical and physical properties, outlines experimental protocols for its synthesis, and discusses its potential applications, with a focus on its role as a versatile building block in medicinal chemistry.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C₁₀H₆INO.[1][2] Its molecular weight is approximately 283.07 g/mol .[1][2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 80231-40-9 | [1][2] |

| Molecular Formula | C₁₀H₆INO | [1][2] |

| Molecular Weight | 283.07 g/mol | [1] |

| Exact Mass | 282.94941 Da | [1][2] |

| Melting Point | 150-152 °C | [1] |

| Boiling Point (Predicted) | 388.7 ± 27.0 °C | [1] |

| Density (Predicted) | 1.880 ± 0.06 g/cm³ | [1] |

| XLogP3 | 2.3 | [2] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves a two-step process, starting from a substituted acetanilide. The first step is the synthesis of the precursor, 2-chloroquinoline-3-carbaldehyde, via the Vilsmeier-Haack reaction. This is followed by a halogen exchange reaction to replace the chlorine atom with iodine.

Step 1: Synthesis of 2-Chloroquinoline-3-carbaldehyde

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3]

Experimental Protocol:

-

To a stirred solution of N,N-dimethylformamide (DMF) (0.15 mol), cooled to 0 °C, phosphorus oxychloride (POCl₃) (0.35 mol) is added dropwise.[3]

-

The appropriate acetanilide derivative (0.05 mol) is then added portion-wise to the Vilsmeier reagent.[3]

-

The reaction mixture is heated to 60-90 °C for several hours (typically 7-16 hours), with the progress monitored by thin-layer chromatography (TLC).[3][4]

-

Upon completion, the reaction mixture is carefully poured onto crushed ice.[3][4]

-

The resulting precipitate, 2-chloroquinoline-3-carbaldehyde, is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent such as ethyl acetate.[3][4]

Caption: Synthesis of 2-Chloroquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction.

Step 2: Synthesis of this compound (Halogen Exchange)

The conversion of 2-chloroquinoline-3-carbaldehyde to its iodo-analogue is achieved through a Finkelstein-type halogen exchange reaction.[5]

Experimental Protocol:

-

2-Chloroquinoline-3-carbaldehyde is dissolved in a suitable solvent, such as acetonitrile.[5]

-

An excess of sodium iodide (NaI) is added to the solution.[5]

-

The reaction mixture is heated under reflux for a sufficient period to ensure complete conversion, which can be monitored by TLC.

-

After cooling, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent like ethyl acetate.

-

The organic layer is washed, dried, and concentrated under reduced pressure.

-

The crude this compound can be purified by column chromatography or recrystallization from a solvent such as ethanol.[1]

Caption: Synthesis of this compound via Halogen Exchange.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Peaks/Signals |

| ¹H NMR (CDCl₃) | δ 10.0-10.5 (s, 1H, -CHO), 8.5-9.5 (m, 1H, quinoline H4), 7.5-8.5 (m, 4H, quinoline aromatic protons) |

| ¹³C NMR (CDCl₃) | δ 190-195 (C=O), 150-160 (quinoline C2), 120-150 (quinoline aromatic carbons) |

| IR (KBr) | ν ~1690 cm⁻¹ (C=O stretch, aldehyde), ~2720, 2820 cm⁻¹ (C-H stretch, aldehyde), 1450-1600 cm⁻¹ (C=C and C=N stretch, aromatic) |

| Mass Spec. (ESI+) | m/z 284 [M+H]⁺ |

Reactivity and Potential Applications in Drug Discovery

This compound is a valuable synthetic intermediate due to the reactivity of its functional groups. The aldehyde group can undergo a variety of reactions, including condensation to form Schiff bases, Wittig reactions, and oxidation or reduction.[6] The iodo-substituent at the 2-position is a good leaving group, making it amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of a wide range of substituents at this position.

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[6][7][8] The unique electronic properties conferred by the iodo-substituent and the synthetic versatility of the carbaldehyde group make this compound an attractive starting material for the synthesis of novel quinoline-based therapeutic agents.

While no specific signaling pathways have been directly elucidated for this compound itself, its derivatives have the potential to interact with various biological targets. For instance, quinoline-based compounds have been investigated as inhibitors of enzymes such as methionine aminopeptidase 1 in Leishmania donovani.[9]

Caption: Reactivity and potential applications of this compound.

Conclusion

This compound is a synthetically versatile molecule with significant potential in the field of drug discovery and development. Its straightforward synthesis from readily available starting materials, combined with the reactivity of its aldehyde and iodo functionalities, makes it an ideal scaffold for the generation of diverse libraries of novel quinoline derivatives for biological screening. Further research into the biological activities of compounds derived from this intermediate is warranted to explore its full therapeutic potential.

References

- 1. echemi.com [echemi.com]

- 2. This compound | C10H6INO | CID 10989700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ijsr.net [ijsr.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological activity of natural 2-quinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] Biological activity of natural 2-quinolinones | Semantic Scholar [semanticscholar.org]

- 9. Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 2-Iodoquinoline-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodoquinoline-3-carbaldehyde is a halogenated quinoline derivative with potential applications in medicinal chemistry and materials science. As a member of the quinoline family, a scaffold known for its diverse biological activities, this compound presents an interesting subject for further investigation. The presence of an iodine atom and a carbaldehyde group at the 2 and 3 positions, respectively, offers unique electronic and steric properties that can be exploited for the synthesis of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the known physical properties of this compound, including experimental protocols and potential biological significance, to support ongoing and future research endeavors.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These values are crucial for understanding the compound's behavior in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆INO | --INVALID-LINK--[1] |

| Molecular Weight | 283.06 g/mol | --INVALID-LINK--[1] |

| Melting Point | 150-152 °C | --INVALID-LINK--[2] |

| Boiling Point (Predicted) | 388.7 ± 27.0 °C | --INVALID-LINK--[2] |

| Appearance | Not explicitly reported, likely a solid at room temperature. | Inferred from melting point |

| CAS Number | 80231-40-9 | --INVALID-LINK--[1] |

| XLogP3 | 2.3 | --INVALID-LINK--[1] |

| Hydrogen Bond Donor Count | 0 | --INVALID-LINK--[1] |

| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK--[1] |

| Rotatable Bond Count | 1 | --INVALID-LINK--[1] |

Experimental Protocols

Synthesis of this compound

Proposed Experimental Protocol (Adapted from related synthesis):

-

Starting Material: 2-Chloroquinoline-3-carbaldehyde. This can be synthesized via the Vilsmeier-Haack reaction from the corresponding acetanilide.

-

Reaction: To a solution of 2-chloroquinoline-3-carbaldehyde in a suitable solvent (e.g., acetone or acetonitrile), add a molar excess of sodium iodide.

-

Conditions: The reaction mixture is typically heated under reflux for several hours to facilitate the halogen exchange. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is washed with sodium thiosulfate solution to remove any remaining iodine, followed by brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to afford this compound.

Caption: Proposed synthesis workflow for this compound.

Determination of Melting Point

A standard capillary melting point apparatus can be used. A small amount of the purified solid is packed into a capillary tube, which is then placed in the apparatus. The temperature is gradually increased, and the range at which the substance melts is recorded.

Spectroscopic Data (Predicted)

No specific experimental spectroscopic data for this compound was found in the reviewed literature. The following are predicted characteristic signals based on the analysis of related quinoline derivatives.

| Spectroscopic Technique | Predicted Characteristic Signals |

| ¹H NMR | - Aldehydic proton (CHO): A singlet between δ 9.5-10.5 ppm. - Aromatic protons: A complex multiplet pattern in the range of δ 7.0-9.0 ppm. The proton at the 4-position is expected to be a singlet and significantly downfield due to the anisotropic effect of the carbonyl group and the electronic effect of the iodine atom. |

| ¹³C NMR | - Carbonyl carbon (C=O): A signal in the range of δ 185-195 ppm. - C-I carbon: A signal around δ 90-110 ppm. - Aromatic carbons: Multiple signals in the aromatic region (δ 120-150 ppm). |

| IR Spectroscopy | - C=O stretch (aldehyde): A strong absorption band around 1690-1715 cm⁻¹. - C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹. - C=C and C=N stretches (quinoline ring): Multiple bands in the 1400-1600 cm⁻¹ region. - C-I stretch: A band in the far-infrared region, typically below 600 cm⁻¹. |

| Mass Spectrometry | - Molecular ion peak (M⁺): Expected at m/z 283. - Fragmentation patterns: Loss of iodine (M-127), loss of the formyl group (M-29), and fragmentation of the quinoline ring. |

Solubility Profile

Specific quantitative solubility data for this compound is not available. However, based on its structure—a largely aromatic and nonpolar core with a polar aldehyde group—a qualitative solubility profile can be inferred. It is expected to be poorly soluble in water but should exhibit good solubility in common organic solvents.

Experimental Protocol for Solubility Determination:

-

Solvent Selection: A range of solvents with varying polarities should be tested, including but not limited to water, ethanol, methanol, acetone, dichloromethane, chloroform, and dimethyl sulfoxide (DMSO).

-

Procedure: To a known volume of the solvent (e.g., 1 mL) in a vial, add small, accurately weighed portions of this compound at a constant temperature. After each addition, the mixture should be vigorously vortexed and visually inspected for complete dissolution. The process is continued until saturation is reached (i.e., solid material remains undissolved).

-

Quantification: The total mass of the compound dissolved in the known volume of the solvent gives the solubility at that temperature.

Caption: Logical relationship for predicting the solubility of this compound.

Potential Biological Significance and Signaling Pathways

While no specific biological studies on this compound have been identified, the quinoline scaffold is a well-established pharmacophore with a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The aldehyde functionality at the 3-position can act as a reactive handle for the synthesis of various derivatives, such as Schiff bases and hydrazones, which have shown promising biological activities.

For instance, various quinoline-3-carbaldehyde derivatives have been investigated for their potential as:

-

Anticancer Agents: By targeting various cellular pathways, including topoisomerase inhibition and disruption of microtubule polymerization.

-

Antimicrobial Agents: By inhibiting bacterial DNA gyrase or other essential microbial enzymes.

Further research is warranted to explore the specific biological activities of this compound and its derivatives and to elucidate their potential mechanisms of action and involvement in cellular signaling pathways.

Caption: Potential biological relevance of this compound.

Conclusion

This compound is a compound with significant potential for further exploration in drug discovery and materials science. This guide has summarized its known physical properties and provided proposed experimental protocols for its synthesis and characterization. While there is a notable lack of published experimental data for this specific molecule, the information compiled herein, derived from its structural analogues and established chemical principles, provides a solid foundation for researchers. Future studies should focus on the experimental validation of its physical and spectroscopic properties, as well as a thorough investigation of its biological activities to unlock its full potential.

References

An In-depth Technical Guide on the Solubility of 2-Iodoquinoline-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of 2-iodoquinoline-3-carbaldehyde, a key consideration for its application in research and drug development. While specific quantitative solubility data for this compound is not extensively published, this document outlines the theoretical principles governing its solubility, provides detailed experimental protocols for its determination, and presents a plausible synthetic workflow.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented below. These properties are crucial in predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆INO | [1][2] |

| Molecular Weight | 283.06 g/mol | [1][2] |

| Melting Point | 150-152 °C (solvent: ethanol) | [1] |

| XLogP3 | 2.3 | [1][2] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

The XLogP3 value of 2.3 suggests that this compound is moderately lipophilic, which indicates it is likely to have poor solubility in water and better solubility in organic solvents.[1][2] The presence of a nitrogen atom and an oxygen atom allows for hydrogen bonding, which may slightly enhance its solubility in polar protic solvents.[1]

General Principles of Solubility

The solubility of an organic compound like this compound is governed by the principle of "like dissolves like."[3] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[3] The overall polarity of a molecule is a balance between its polar functional groups and its non-polar hydrocarbon structure. For this compound, the quinoline ring system constitutes a significant non-polar part, while the aldehyde and the nitrogen atom in the ring introduce polarity.

Factors that influence the solubility of organic compounds include:

-

Temperature: The solubility of most solid compounds increases with temperature.[3]

-

Polarity: The polarity of both the solute and the solvent is a key determinant of solubility.[3]

-

Molecular Size: Larger molecules are generally less soluble than smaller molecules.[3]

Experimental Protocol for Solubility Determination

A standard qualitative and semi-quantitative method to determine the solubility of an organic compound involves testing its ability to dissolve in a range of solvents with varying polarities.[4][5][6]

Materials:

-

This compound

-

Small test tubes

-

Spatula

-

Vortex mixer (optional)

-

A selection of solvents:

Procedure:

-

Sample Preparation: Place approximately 25 mg of this compound into a small, clean, and dry test tube.[4]

-

Solvent Addition: Add 0.75 mL of the chosen solvent to the test tube in small portions.[4]

-

Mixing: After each addition, shake the test tube vigorously for at least 60 seconds.[4][5] A vortex mixer can be used for more consistent mixing.

-

Observation: Observe whether the compound dissolves completely. If the solid is no longer visible, it is considered soluble. If some or all of the solid remains, it is considered insoluble or partially soluble.[5]

-

Record Results: Record the solubility (soluble, partially soluble, or insoluble) for each solvent.

-

pH Modification for Aqueous Solutions:

-

If the compound is insoluble in water, test its solubility in 5% NaOH and 5% NaHCO₃. Solubility in these basic solutions suggests the presence of an acidic functional group.[6]

-

If the compound is insoluble in water, also test its solubility in 5% HCl. Solubility in this acidic solution indicates the presence of a basic functional group (like an amine).[6]

-

The following diagram illustrates the logical workflow for determining the solubility class of an unknown organic compound.

Caption: A flowchart outlining the systematic process for determining the solubility class of an organic compound.

Synthetic Workflow for this compound

The synthesis of this compound can be approached through multi-step reactions, often starting from readily available precursors. A common method for synthesizing quinoline-3-carbaldehydes involves the Vilsmeier-Haack reaction. While a specific protocol for the 2-iodo derivative was not found, a general synthetic pathway can be proposed based on established methods for similar compounds.[7][8]

The following diagram illustrates a plausible synthetic workflow.

Caption: A generalized synthetic pathway for the preparation of this compound.

Experimental Considerations for Synthesis:

-

Vilsmeier-Haack Reaction: This reaction typically involves treating a substituted acetanilide with a Vilsmeier reagent, which is formed in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[7] This step would likely yield a 2-chloroquinoline-3-carbaldehyde intermediate.

-

Halogen Exchange: The 2-chloro group can then be substituted with an iodo group through a halogen exchange reaction, for example, by reacting the intermediate with sodium iodide in a suitable solvent.

It is important to note that reaction conditions such as temperature, reaction time, and purification methods would need to be optimized for this specific synthesis.

Conclusion

References

- 1. echemi.com [echemi.com]

- 2. This compound | C10H6INO | CID 10989700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem.ws [chem.ws]

- 6. www1.udel.edu [www1.udel.edu]

- 7. ijsr.net [ijsr.net]

- 8. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Iodoquinoline-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H NMR spectrum of 2-iodoquinoline-3-carbaldehyde, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. The document outlines the expected spectral data, a standard experimental protocol for its acquisition, and a visual representation of the proton signaling pathways.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aldehyde proton and the five aromatic protons on the quinoline ring system. The electron-withdrawing effects of the iodine atom at the C2 position and the carbaldehyde group at the C3 position, along with the inherent electronic properties of the quinoline core, significantly influence the chemical shifts of these protons.

The anticipated ¹H NMR data, based on analysis of structurally related quinoline derivatives, is summarized in the table below. The spectrum is expected to be recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-4 | ~ 8.5 | Singlet (s) | - | 1H |

| H-5 | ~ 8.2 | Doublet (d) | ~ 8.5 | 1H |

| H-6 | ~ 7.8 | Triplet (t) | ~ 7.5 | 1H |

| H-7 | ~ 7.9 | Triplet (t) | ~ 7.5 | 1H |

| H-8 | ~ 8.0 | Doublet (d) | ~ 8.5 | 1H |

| -CHO | ~ 10.5 | Singlet (s) | - | 1H |

Structural and Signaling Pathway Diagram

The following diagram illustrates the structure of this compound and the logical relationships of its proton signals in the ¹H NMR spectrum.

In-depth Technical Guide on the 13C NMR Chemical Shifts of 2-Iodoquinoline-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Foreword

The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Among the arsenal of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy provides unparalleled insight into the carbon framework of organic molecules. This technical guide focuses on the 13C NMR spectral characteristics of 2-iodoquinoline-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry.

Despite a comprehensive search of scientific literature and spectral databases, a complete, experimentally-derived, and assigned 13C NMR dataset for this compound is not publicly available at the time of this writing. The synthesis of 2-iodoquinoline derivatives from their 2-chloro counterparts is a known transformation, suggesting the compound's accessibility, yet its full spectral characterization remains to be published.

This guide will, therefore, provide a detailed theoretical framework for understanding the expected 13C NMR chemical shifts of this compound based on established principles and data from closely related analogs. It will also present a general experimental protocol for acquiring such data.

Predicted 13C NMR Chemical Shifts of this compound

The prediction of 13C NMR chemical shifts is based on the analysis of substituent effects on the quinoline scaffold. The introduction of an iodine atom at the C-2 position and a carbaldehyde group at the C-3 position will significantly influence the electronic environment of each carbon atom in the ring system.

Substituent Effects:

-

Iodine at C-2: Iodine is a halogen and is expected to exert a significant inductive effect. The carbon directly attached to the iodine (C-2) will experience a strong downfield shift. The effect on other carbons will be less pronounced but still observable.

-

Carbaldehyde at C-3: The aldehyde group is strongly electron-withdrawing. The carbonyl carbon (CHO) will resonate at a characteristic downfield position, typically in the range of 185-200 ppm. The C-3 carbon, to which the aldehyde is attached, will also be shifted downfield. The electron-withdrawing nature of this group will also influence the chemical shifts of other carbons in the pyridine and benzene rings.

Based on these principles and data from related quinoline derivatives, a table of predicted 13C NMR chemical shifts for this compound is presented below. It is crucial to note that these are estimated values and experimental verification is required for confirmation.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | > 150 | Direct attachment to the electronegative iodine atom. |

| C-3 | ~135-145 | Attachment to the electron-withdrawing carbaldehyde group. |

| C-4 | ~145-155 | Influenced by the adjacent electron-withdrawing carbaldehyde and the nitrogen atom. |

| C-4a | ~125-135 | Bridgehead carbon, influenced by the fused ring system. |

| C-5 | ~125-135 | Aromatic carbon in the benzene ring. |

| C-6 | ~125-135 | Aromatic carbon in the benzene ring. |

| C-7 | ~130-140 | Aromatic carbon in the benzene ring. |

| C-8 | ~120-130 | Aromatic carbon in the benzene ring. |

| C-8a | ~140-150 | Bridgehead carbon adjacent to the nitrogen atom. |

| CHO | ~190 | Characteristic chemical shift for an aldehyde carbonyl carbon. |

Experimental Protocol for 13C NMR Spectroscopy

To obtain experimental 13C NMR data for this compound, the following general protocol can be followed.

Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6) are common choices for quinoline derivatives.

-

Concentration: Prepare a solution with a concentration of approximately 20-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).

NMR Instrument Parameters

The following are typical parameters for a 13C NMR experiment on a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is commonly used to simplify the spectrum and enhance the signal-to-noise ratio.

-

Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient to cover the expected range of chemical shifts for carbon atoms in organic molecules.

-

Acquisition Time: An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially for quaternary carbons.

-

Number of Scans: Due to the low natural abundance of the 13C isotope, a larger number of scans (e.g., 1024 or more) is usually required to obtain a spectrum with a good signal-to-noise ratio.

Data Processing

-

Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

-

Phase Correction: The phase of the spectrum is manually or automatically corrected to ensure that all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.

Visualization of Molecular Structure and Carbon Numbering

To facilitate the assignment of 13C NMR signals, a clear and consistent numbering system for the carbon atoms of this compound is essential. The following diagram, generated using the DOT language, illustrates the molecular structure with the standard IUPAC numbering.

Caption: Molecular structure of this compound with IUPAC numbering.

Conclusion

While experimental 13C NMR data for this compound is not currently available in the public domain, this technical guide provides a robust theoretical framework for understanding its expected spectral characteristics. The provided experimental protocol offers a clear methodology for researchers to acquire and process the necessary data for the definitive structural elucidation of this compound. The availability of such data would be a valuable contribution to the field of medicinal chemistry and would enable a more complete understanding of the structure-activity relationships of this class of compounds.

An In-depth Technical Guide to the Infrared Spectroscopy of 2-Iodoquinoline-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 2-iodoquinoline-3-carbaldehyde. Although direct experimental spectra for this specific compound are not widely available in the literature, this document extrapolates expected spectral data from closely related analogs and foundational spectroscopic principles. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound and its derivatives.

Predicted Infrared Absorption Data

The infrared spectrum of this compound is characterized by the vibrational modes of its quinoline core, aldehyde functional group, and carbon-iodine bond. The expected absorption bands are summarized in Table 1, with comparisons to the experimentally determined values for the analogous 2-chloroquinoline-3-carbaldehyde.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) for this compound | Observed Wavenumber (cm⁻¹) for 2-Chloroquinoline-3-carbaldehyde |

| C-H Stretch (Aromatic) | Quinoline Ring | 3100 - 3000 | 3050 |

| C-H Stretch (Aldehyde) | Aldehyde | 2850 - 2750 (typically two bands) | 2856, 2792 |

| C=O Stretch (Aldehyde) | Aldehyde | 1710 - 1685 (Conjugated) | 1690 - 1697 |

| C=C Stretch (Aromatic) | Quinoline Ring | 1600 - 1450 | 1600 - 1450 |

| C-H In-plane Bend | Aromatic/Aldehyde | 1400 - 1000 | 1379 |

| C-H Out-of-plane Bend | Aromatic | 900 - 675 | Not specified |

| C-I Stretch | Aryl-Iodide | 600 - 500 | Not applicable |

| C-Cl Stretch | Aryl-Chloride | Not applicable | ~770 |

Note: The expected values for this compound are based on established group frequencies and data from similar compounds. The observed values for 2-chloroquinoline-3-carbaldehyde are sourced from published literature.[1][2] The conjugation of the aldehyde group with the quinoline ring is expected to lower the C=O stretching frequency.

Experimental Protocol: Acquiring the IR Spectrum

The following is a generalized protocol for obtaining a high-quality Fourier-Transform Infrared (FTIR) spectrum of a solid sample like this compound using the potassium bromide (KBr) pellet method.

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with a pellet die

-

Desiccator

Reagents and Materials:

-

This compound sample (1-2 mg)

-

Dry, spectroscopy-grade potassium bromide (KBr) powder (100-200 mg)

-

Spatula

-

Kimwipes

-

Acetone or another suitable solvent for cleaning

Procedure:

-

Sample Preparation:

-

Gently grind 1-2 mg of the this compound sample in an agate mortar and pestle to a fine powder.

-

Add approximately 100-200 mg of dry KBr powder to the mortar.

-

Thoroughly mix and grind the sample and KBr together until a homogenous, fine powder is obtained. This minimizes light scattering.

-

-

Pellet Formation:

-

Transfer the powder mixture into the collar of a clean and dry pellet die.

-

Level the surface of the powder and insert the plunger.

-

Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Background Spectrum:

-

Ensure the sample compartment of the FTIR spectrometer is empty.

-

Run a background scan to obtain a spectrum of the air and any residual CO₂ and water vapor. This will be automatically subtracted from the sample spectrum.

-

-

Sample Spectrum:

-

Carefully remove the KBr pellet from the die and place it in the sample holder in the FTIR spectrometer's sample compartment.

-

Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The resulting interferogram is Fourier-transformed by the instrument's software to produce the final IR spectrum (transmittance or absorbance vs. wavenumber).

-

Label the significant peaks and compare them to the expected values in Table 1 for structural confirmation.

-

Alternative Method: Thin Solid Film A thin solid film can be prepared by dissolving a small amount of the sample in a volatile solvent, depositing the solution onto a KBr or NaCl plate, and allowing the solvent to evaporate.[3][4]

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow for the IR spectroscopic analysis of this compound.

Caption: Workflow for IR analysis of this compound.

This guide provides a foundational understanding of the IR spectroscopic properties and analysis of this compound, which can be a valuable tool in synthetic chemistry and drug development. For definitive structural elucidation, it is recommended to combine IR spectroscopy with other analytical techniques such as NMR spectroscopy and mass spectrometry.

References

Mass Spectrometry of 2-Iodoquinoline-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodoquinoline-3-carbaldehyde is a heterocyclic compound of interest in medicinal chemistry and drug development. Its structural characterization is crucial for understanding its chemical behavior and potential applications. Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds like this compound. This guide provides an in-depth overview of the mass spectrometric analysis of this compound, including potential fragmentation pathways and detailed experimental protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₆INO | [1] |

| Molecular Weight | 283.07 g/mol | [2][3] |

| Exact Mass | 282.94941 Da | [1][2] |

| Melting Point | 150-152 °C | [2] |

Mass Spectrometry Analysis

Mass spectrometry is a key analytical method for the characterization of this compound. Both Electron Ionization (EI) and Electrospray Ionization (ESI) are suitable techniques, each providing specific structural information.[4][5]

Hypothetical Fragmentation Pattern

Based on the known fragmentation of quinoline derivatives and aldehydes, a plausible fragmentation pattern for this compound under electron ionization can be proposed.[6][7][8] The primary fragmentation events are expected to be the loss of the iodine atom, the formyl group, or carbon monoxide.

Table of Hypothetical Mass Spectrometry Data (EI-MS)

| m/z | Proposed Fragment | Relative Abundance (%) |

| 283 | [M]⁺ | 85 |

| 254 | [M - CHO]⁺ | 60 |

| 255 | [M - CO]⁺ | 40 |

| 156 | [M - I]⁺ | 100 |

| 129 | [C₉H₇N]⁺ | 70 |

| 128 | [C₉H₆N]⁺ | 50 |

| 102 | [C₈H₆]⁺ | 30 |

Experimental Protocols

A general workflow for the mass spectrometric analysis of this compound is outlined below.

Sample Preparation

-

Dissolution: Dissolve an accurately weighed amount of this compound in a suitable volatile organic solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL.

-

Dilution: For ESI-MS, further dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL. For direct infusion EI-MS, the stock solution can be used.

Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a hard ionization technique that provides detailed structural information through extensive fragmentation.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source.

-

Sample Introduction: Introduce the sample via a direct insertion probe or through the GC inlet.

-

Ionization Energy: Typically set at 70 eV.[6]

-

Source Temperature: Maintain at approximately 200-250 °C.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

-

Data Acquisition: Acquire data in full scan mode over a mass range of m/z 50-500.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is particularly useful for determining the molecular weight of the compound with minimal fragmentation.

-

Instrumentation: A liquid chromatograph coupled to a mass spectrometer (LC-MS) with an ESI source.

-

Mobile Phase: A mixture of water and acetonitrile or methanol with 0.1% formic acid is commonly used for positive ion mode.

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

Ionization Mode: Positive ion mode is expected to be more sensitive for this compound due to the presence of the nitrogen atom.

-

Capillary Voltage: 3-4 kV.

-

Nebulizing Gas: Nitrogen at a pressure of 30-50 psi.

-

Drying Gas: Nitrogen at a flow rate of 5-10 L/min and a temperature of 300-350 °C.

-

Mass Analyzer: A quadrupole, ion trap, or TOF analyzer.

-

Data Acquisition: Acquire data in full scan mode to identify the protonated molecule [M+H]⁺. For structural elucidation, tandem MS (MS/MS) can be performed by selecting the [M+H]⁺ ion as the precursor.

Visualizations

Experimental Workflow

Caption: General workflow for the mass spectrometric analysis of this compound.

Proposed Fragmentation Pathway of this compound

Caption: Proposed EI-MS fragmentation pathway for this compound.

References

- 1. This compound | C10H6INO | CID 10989700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. chemscene.com [chemscene.com]

- 4. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. chempap.org [chempap.org]

- 7. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

Technical Guide: Synthesis of 2-Iodoquinoline-3-carbaldehyde from 2-Chloroquinoline-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-iodoquinoline-3-carbaldehyde from its chloro-analogue, 2-chloroquinoline-3-carbaldehyde. This transformation is a key step in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and drug development.

Reaction Overview

The synthesis of this compound from 2-chloroquinoline-3-carbaldehyde is achieved through a halogen exchange reaction, specifically a Finkelstein reaction. This nucleophilic substitution reaction involves the treatment of the chloroquinoline derivative with an iodide salt, typically sodium iodide, in a suitable polar aprotic solvent.

The general reaction scheme is as follows:

Physicochemical Properties

A summary of the key physical and chemical properties of the starting material and the final product is presented in Table 1.

| Property | 2-Chloroquinoline-3-carbaldehyde | This compound |

| Molecular Formula | C₁₀H₆ClNO | C₁₀H₆INO |

| Molecular Weight | 191.62 g/mol | 283.07 g/mol [1] |

| CAS Number | 7343-69-3 | 80231-40-9[1] |

| Appearance | Pale yellow solid | Yellow solid |

| Melting Point | 148-150 °C | 150-152 °C[1] |

| Boiling Point | 355.9±22.0 °C (Predicted) | 388.7±27.0 °C (Predicted)[1] |

| Density | 1.4±0.1 g/cm³ (Predicted) | 1.880±0.06 g/cm³ (Predicted)[1] |

Experimental Protocol

While a specific detailed protocol for this exact transformation is not widely published, the following procedure is based on established Finkelstein reaction conditions for similar heteroaromatic systems.

Materials:

-

2-Chloroquinoline-3-carbaldehyde

-

Sodium iodide (NaI), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Deionized water

-

Sodium thiosulfate (Na₂S₂O₃)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel, filter paper)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloroquinoline-3-carbaldehyde (1.0 eq) in anhydrous acetonitrile.

-

Addition of Reagent: Add anhydrous sodium iodide (3.0-5.0 eq) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 82 °C) and maintain stirring. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The reaction time can vary, but typically ranges from 12 to 24 hours.

-

Work-up:

-

After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

-

Remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Partition the residue between ethyl acetate and deionized water.

-

Wash the organic layer sequentially with a 10% aqueous solution of sodium thiosulfate (to remove any residual iodine) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure product.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Expected Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aldehydic Proton (-CHO): A singlet in the region of δ 9.5-10.5 ppm.

-

Aromatic Protons: Several signals in the aromatic region (δ 7.0-9.0 ppm), corresponding to the protons on the quinoline ring system. The proton at the C4 position is expected to be a singlet at a downfield chemical shift.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon (C=O): A signal in the range of δ 185-195 ppm.

-

Aromatic and Heteroaromatic Carbons: Multiple signals in the region of δ 110-160 ppm. The carbon bearing the iodine atom (C2) would appear at a significantly different chemical shift compared to the corresponding carbon in the starting material.

IR (Infrared) Spectroscopy:

-

C=O Stretch (Aldehyde): A strong absorption band around 1690-1710 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands around 2820 and 2720 cm⁻¹.

-

Aromatic C=C and C=N Stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

-

C-I Stretch: A weak to medium absorption in the far-infrared region, typically below 600 cm⁻¹.

This technical guide provides a foundational understanding for the synthesis of this compound. Researchers should optimize the proposed experimental protocol and confirm the identity and purity of the product using standard analytical techniques.

References

An In-depth Technical Guide to the Finkelstein Reaction for the Synthesis of 2-Iodoquinoline-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Iodoquinoline-3-carbaldehyde, a valuable building block in medicinal chemistry, via the Finkelstein reaction. The core of this document focuses on the reaction mechanism, detailed experimental protocols, and quantitative data to support researchers in the successful application of this synthetic transformation.

Introduction

Quinoline scaffolds are privileged structures in drug discovery, exhibiting a wide range of biological activities. The functionalization of the quinoline nucleus is a key strategy for the development of novel therapeutic agents. Specifically, 2-iodoquinoline derivatives serve as versatile intermediates for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions. The synthesis of this compound from its readily available chloro-analogue, 2-chloroquinoline-3-carbaldehyde, is efficiently achieved through a halogen exchange reaction known as the Finkelstein reaction.

This guide will delve into the mechanistic nuances of this transformation, provide a detailed experimental protocol, and present the available quantitative and spectroscopic data for the starting material and the desired product.

The Finkelstein Reaction: Mechanism

The conversion of 2-chloroquinoline-3-carbaldehyde to this compound is a nucleophilic aromatic substitution (SNAr) reaction, a variation of the classic Finkelstein reaction which typically proceeds via an SN2 mechanism on aliphatic halides. Due to the sp2-hybridized nature of the carbon atom and the steric hindrance of the aromatic ring, a direct backside attack as seen in SN2 reactions is not feasible for aryl halides.

The reaction proceeds through an addition-elimination mechanism . The key steps are:

-

Nucleophilic Attack: The iodide ion (I⁻), a potent nucleophile, attacks the electron-deficient carbon atom at the C2 position of the quinoline ring, which is activated by the electron-withdrawing effects of the quinoline nitrogen and the adjacent carbaldehyde group. This attack forms a resonance-stabilized intermediate known as a Meisenheimer complex.

-

Resonance Stabilization: The negative charge of the Meisenheimer complex is delocalized over the aromatic system, including the nitrogen atom and the carbonyl group of the carbaldehyde, which enhances its stability.

-

Elimination of the Leaving Group: The aromaticity of the quinoline ring is restored by the elimination of the chloride ion (Cl⁻), which is a good leaving group.

The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile, which can solvate the cation (Na⁺) while leaving the iodide nucleophile relatively free to react. The use of sodium iodide drives the reaction forward.

Logical Relationship Diagram

Caption: Finkelstein reaction pathway for this compound synthesis.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound via the Finkelstein reaction is not extensively documented in readily available literature, a general procedure can be inferred from a review article that mentions this transformation[1]. The following protocol is a representative procedure based on this information and general knowledge of Finkelstein reactions on aromatic systems. Researchers should optimize these conditions for their specific setup.

Synthesis of this compound

Materials:

-

2-Chloroquinoline-3-carbaldehyde

-

Sodium Iodide (NaI)

-

Acetonitrile (CH₃CN), anhydrous

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloroquinoline-3-carbaldehyde (1.0 eq) in anhydrous acetonitrile.

-

Add sodium iodide (a molar excess, e.g., 1.5-3.0 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain this temperature with stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

-

Remove the precipitated sodium chloride by filtration.

-

Evaporate the acetonitrile from the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford this compound as a solid.

Quantitative Data

Quantitative data for the synthesis of this compound via the Finkelstein reaction is not widely reported. The yield of the reaction is expected to be moderate to good, contingent on the optimization of reaction conditions such as the molar ratio of reactants, reaction time, and temperature.

For the starting material, 2-chloroquinoline-3-carbaldehyde, a yield of 72% has been reported for its synthesis via the Vilsmeier-Haack reaction[2].

Table 1: Physical and Spectroscopic Data of 2-Chloroquinoline-3-carbaldehyde

| Property | Value | Reference |

| Molecular Formula | C₁₀H₆ClNO | [2] |

| Molecular Weight | 191.62 g/mol | [2] |

| Melting Point | 142-146 °C | [2] |

| IR (KBr, cm⁻¹) | ||

| C=O stretch | 1690 | [2] |

| Aromatic C=C | 1450-1600 | [2] |

| Aldehyde C-H | 2738, 2820 | [2] |

| ¹H NMR (300 MHz, CDCl₃) δ (ppm) | ||

| 10.59 (s, 1H, CHO) | [2] | |

| 8.79 (s, 1H, H-4) | [2] | |

| 8.12 (d, 1H, H-8) | [2] | |

| 8.03 (d, 1H, H-5) | [2] | |

| 7.99 (t, 1H, H-6) | [2] | |

| 7.74 (t, 1H, H-7) | [2] |

Table 2: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₆INO | [3] |

| Molecular Weight | 283.06 g/mol | [3] |

| CAS Number | 80231-40-9 | [3] |

Experimental Workflow Diagram

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The Finkelstein reaction provides a viable and effective method for the synthesis of this compound from its chloro-precursor. The reaction proceeds via a nucleophilic aromatic substitution mechanism, which is facilitated by the electronic properties of the quinoline ring system. While detailed experimental and quantitative data in the public domain is limited, this guide provides a solid foundation for researchers to develop and optimize this important synthetic transformation. Further investigation and publication of detailed experimental procedures and full characterization data for this compound would be a valuable contribution to the scientific community.

References

stability and storage of 2-Iodoquinoline-3-carbaldehyde

An In-depth Technical Guide to the Stability and Storage of 2-Iodoquinoline-3-carbaldehyde

For researchers, scientists, and professionals in drug development, understanding the stability and storage requirements of chemical compounds is paramount to ensure the integrity of experimental results and the shelf-life of products. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, based on available data for the compound and related chemical structures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties can influence the compound's stability and handling requirements.

| Property | Value |

| Molecular Formula | C₁₀H₆INO |

| Molecular Weight | 283.07 g/mol |

| Appearance | Solid (Typical) |

| CAS Number | 80231-40-9 |

Recommended Storage and Handling

Proper storage is crucial to maintain the chemical integrity of this compound. The following table summarizes the recommended storage conditions based on supplier information and general guidelines for halogenated quinoline compounds.

| Condition | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated)[1] | To minimize thermal degradation and slow down potential chemical reactions. |

| Atmosphere | Sealed in a dry environment[1] | To prevent hydrolysis of the aldehyde group and other moisture-sensitive reactions. Use of a desiccator is recommended. |

| Light | Protect from light | Quinolines and haloaromatic compounds can be susceptible to photodegradation.[1][2][3][4] Storage in amber vials or light-proof containers is advised. |

| Inert Gas | Not explicitly required, but beneficial | For long-term storage, an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation. |

| Container | Tightly sealed, clearly labeled containers | To prevent contamination and ensure proper identification. |

Handling Precautions:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid contact with skin and eyes.

-

Avoid generating dust.

-

Keep away from strong oxidizing agents.

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in the public domain, insights can be drawn from studies on quinoline and related haloaromatic compounds. Photodegradation is a likely pathway for quinoline derivatives.[1][2][3][4] The presence of the iodine atom may also introduce susceptibility to dehalogenation.

A potential degradation pathway could involve the photolytic cleavage of the carbon-iodine bond or oxidation of the quinoline ring system. For instance, studies on quinoline have shown the formation of hydroxylated derivatives upon irradiation.[4]

Below is a conceptual diagram illustrating a potential photodegradation pathway for this compound, leading to the formation of 2-hydroxyquinoline-3-carbaldehyde.

Experimental Protocols for Stability Assessment

To rigorously determine the stability of this compound, a forced degradation study is recommended. Such studies are standard in the pharmaceutical industry to identify potential degradation products and establish degradation pathways.[5][6][7]

Forced Degradation (Stress Testing) Protocol

This protocol outlines the conditions for subjecting this compound to various stressors.

Objective: To identify the intrinsic stability of this compound and its likely degradation products.

Materials:

-

This compound

-

Hydrochloric acid (0.1 M and 1 M)

-

Sodium hydroxide (0.1 M and 1 M)

-

Hydrogen peroxide (3%)

-

High-purity water

-

Acetonitrile or other suitable organic solvent

-

pH meter

-

Thermostatically controlled oven

-

Photostability chamber (with UV and visible light sources)

-

HPLC system with a suitable detector (e.g., DAD or MS)

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

-

If no degradation is observed after 24 hours at room temperature, repeat with 1 M HCl and/or heat at a controlled temperature (e.g., 60°C).

-

At specified time points (e.g., 2, 4, 8, 24 hours), withdraw samples, neutralize with an appropriate amount of NaOH, and dilute to the initial concentration for analysis.

-

-

Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

-

Follow the same procedure as for acid hydrolysis, neutralizing with HCl.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

-

Keep the solution at room temperature and monitor at specified time points.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of solid this compound in a controlled temperature oven (e.g., 60°C, 80°C).

-

At specified time points, withdraw samples, dissolve in a suitable solvent to a known concentration, and analyze.

-

-

Photostability (Solid State and Solution):

-

Expose both the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

-

A control sample should be wrapped in aluminum foil to exclude light.

-

Analyze the samples after a specified duration of exposure.

-

-

-

Analysis:

-

Analyze all samples by a stability-indicating HPLC method. The method should be capable of separating the parent compound from any degradation products.

-

Use a mass spectrometer in conjunction with HPLC to help identify the mass of the degradation products.

-

The following diagram illustrates the workflow for a forced degradation study.

References

- 1. Photodegradation of some quinolones used as antimicrobial therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Photocatalytic degradation of quinoline in aqueous TiO2 suspension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 6. acdlabs.com [acdlabs.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Potential of 2-Iodoquinoline-3-carbaldehyde: A Technical Guide to Its Applications in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and photophysical properties.[1][2] Among the various functionalized quinolines, 2-haloquinoline-3-carbaldehydes serve as versatile building blocks for the synthesis of complex heterocyclic systems. While the chemistry of 2-chloroquinoline-3-carbaldehyde is well-documented, its iodo-analogue, 2-iodoquinoline-3-carbaldehyde, presents a potentially more reactive and versatile substrate for a range of organic transformations, particularly in palladium-catalyzed cross-coupling reactions. This technical guide explores the potential applications of this compound in organic synthesis, drawing upon the established reactivity of its chloro-analogue and the enhanced reactivity inherent to the carbon-iodine bond.

Synthesis of this compound

The primary route to this compound involves a halogen exchange reaction (Finkelstein reaction) from the readily available 2-chloroquinoline-3-carbaldehyde. The latter is typically synthesized via the Vilsmeier-Haack reaction from acetanilides.[3][4]

Experimental Protocol: Synthesis of 2-Chloroquinoline-3-carbaldehyde (Vilsmeier-Haack Reaction)

To a stirred solution of an appropriate acetanilide (1 equivalent) in N,N-dimethylformamide (DMF, 3 equivalents), phosphorus oxychloride (POCl3, 2 equivalents) is added dropwise at 0 °C. The reaction mixture is then heated to 80-90 °C for 4-10 hours. After completion, the mixture is poured onto crushed ice and neutralized with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the product. The crude 2-chloroquinoline-3-carbaldehyde is then filtered, washed with water, and purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.[3]

Experimental Protocol: Synthesis of this compound (Halogen Exchange)

2-Chloroquinoline-3-carbaldehyde (1 equivalent) is dissolved in acetonitrile, and sodium iodide (a slight excess, e.g., 1.2 equivalents) is added. The mixture is then refluxed for several hours until the starting material is consumed (monitored by TLC). After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford this compound, which can be further purified by column chromatography or recrystallization.[1]

Caption: Synthesis of this compound.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The presence of a carbon-iodine bond at the 2-position of the quinoline ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. The C-I bond is generally more reactive than the corresponding C-Cl bond, often allowing for milder reaction conditions and broader substrate scope.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound is expected to react efficiently with a variety of boronic acids and their derivatives to yield 2-aryl-, 2-heteroaryl-, or 2-vinylquinoline-3-carbaldehydes. These products are valuable intermediates for the synthesis of biologically active molecules and functional materials.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. chemijournal.com [chemijournal.com]

- 4. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]

The Quinoline-3-Carbaldehyde Scaffold: A Comprehensive Technical Guide to its Biological Significance

For Researchers, Scientists, and Drug Development Professionals

The quinoline-3-carbaldehyde scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its inherent synthetic versatility allows for the facile generation of a diverse array of derivatives, leading to a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological significance, and mechanisms of action of compounds derived from the quinoline-3-carbaldehyde core, presenting key data, experimental protocols, and visual representations of its engagement with cellular signaling pathways.

Synthesis of the Quinoline-3-Carbaldehyde Core

The foundational quinoline-3-carbaldehyde structure is most commonly synthesized via the Vilsmeier-Haack reaction.[1][2][3] This electrophilic substitution reaction typically involves the formylation of an N-arylacetamide using the Vilsmeier reagent, which is generated in situ from a chlorinating agent like phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF).[2][3] The reaction proceeds through cyclization to yield the 2-chloroquinoline-3-carbaldehyde, a versatile intermediate for further derivatization.[1][2]

Anticancer Activity

Derivatives of quinoline-3-carbaldehyde have demonstrated potent anticancer activity against a range of human cancer cell lines. The mechanisms underlying this cytotoxicity are multifaceted and often involve the inhibition of key cellular processes essential for tumor growth and survival.

Inhibition of Receptor Tyrosine Kinases (RTKs)

One of the primary mechanisms of anticancer action for this scaffold is the inhibition of receptor tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR).[4][5] Overexpression and mutations of EGFR are common drivers in various epithelial cancers.[4] Quinoline-3-carboxamide derivatives, synthesized from the carbaldehyde precursor, have shown potent EGFR inhibitory activity, with some compounds exhibiting IC₅₀ values in the sub-micromolar range.[4] These inhibitors typically function by competing with ATP for binding to the kinase domain of EGFR, thereby blocking downstream signaling cascades.[5]

Modulation of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[6][7] Several quinoline-chalcone hybrids, derived from quinoline-3-carbaldehyde, have been shown to inhibit this pathway.[7] These compounds can decrease the phosphorylation of key proteins such as PI3K, Akt, and mTOR, leading to the induction of apoptosis and cell cycle arrest, typically at the G2/M phase.[7]

Disruption of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, and their disruption is a validated anticancer strategy.[8] Quinoline-based compounds have been designed as tubulin polymerization inhibitors that target the colchicine binding site.[8][9] By interfering with microtubule dynamics, these agents induce mitotic arrest, leading to apoptosis in rapidly dividing cancer cells.[8]

Topoisomerase Inhibition

Topoisomerases are enzymes that regulate the topology of DNA during replication and transcription.[10] Quinoline derivatives can act as topoisomerase inhibitors, intercalating with DNA and stabilizing the enzyme-DNA cleavable complex. This leads to the accumulation of DNA strand breaks and subsequent cell death.[10]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of various quinoline-3-carbaldehyde derivatives against different human cancer cell lines, expressed as IC₅₀ values.

| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Quinoline-3-carboxamide | Furan derivative 5o | MCF-7 | 3.355 | [4] |

| Quinoline-3-carboxamide | Thiophene derivative 6b | MCF-7 | 5.069 | [4] |

| Quinoline-3-carboxamide | Benzyloxy derivative 10 | MCF-7 | 10.85 | [4] |

| Quinoline-3-carbaldehyde Hydrazone | 2-(1H-benzotriazol-1-yl)-3-[2-(pyridin-2-yl)hydrazonomethyl]quinoline (5e) | DAN-G (Pancreatic) | 1.23 - 7.39 | [11] |

| Quinoline-3-carbaldehyde Hydrazone | N′-[(2-(1H-benzotriazol-1-yl)quinolin-3-yl)methylene]-benzohydrazide (7a) | DAN-G (Pancreatic) | 1.23 - 7.39 | [11] |

| Quinoline-3-carbaldehyde Hydrazone | N′-[(2-1H-benzotriazol-1-yl)quinolin-3-yl)methylene]-naphthalene-2-sulfonohydrazide (9h) | SISO (Cervical) | 1.23 - 7.39 | [11] |

| Quinoline-chalcone hybrid | Compound 12e | MGC-803 (Gastric) | 1.38 | [12] |

| Quinoline-chalcone hybrid | Compound 12e | HCT-116 (Colon) | 5.34 | [12] |

| Quinoline-chalcone hybrid | Compound 12e | MCF-7 (Breast) | 5.21 | [12] |

| 4-anilino-3-carboxyamide | Compound 47 | EGFR | 0.49 | [2] |

| Quinoline/Schiff base | Compound VII | EGFR | 0.12 ± 0.05 | [13] |

| Quinoline-based dual inhibitor | Compound 5a | EGFR | 0.071 | [14] |

| Quinoline-based dual inhibitor | Compound 5a | HER-2 | 0.031 | [14] |

Antimicrobial and Antifungal Activity

The quinoline scaffold is a well-known pharmacophore in antimicrobial drug discovery. Derivatives of quinoline-3-carbaldehyde have shown promising activity against a variety of bacterial and fungal pathogens, including drug-resistant strains.[15][16][17][18]

The mechanism of antimicrobial action is often attributed to the inhibition of essential bacterial enzymes such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair.[17]

Quantitative Antimicrobial and Antifungal Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected quinoline-3-carbaldehyde derivatives against various microbial strains.

| Compound Class | Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| 2-Aryl-Quinoline-3-Carbaldehyde | Compound 94a | Mycobacterium tuberculosis H37Rv | 1.6 | [15] |

| Quinoline-3-carbaldehyde Hydrazone | 3q5 | Methicillin-resistant Staphylococcus aureus (MRSA) | 16 | [17] |

| Quinoline-3-carbaldehyde Hydrazone | 3q6 | Methicillin-resistant Staphylococcus aureus (MRSA) | 16 | [17] |

| Quinoline derivative | Compound 2 | Candida spp. | 25-50 | [18] |

| Quinoline derivative | Compound 3 | Candida spp. | 25-50 | [18] |

| Quinoline derivative | Compound 5 | Dermatophytes | 12.5-25 | [18] |

| Quinoline-Thiazole | Compound 4d, 4i, 4k, 4l, 4m | Candida albicans | 1.95 | [19] |

| Quinoline-Thiazole | Compound 4g | Candida glabrata | 15.63 | [19] |

Other Biological Activities

Beyond anticancer and antimicrobial effects, the quinoline-3-carbaldehyde scaffold has been explored for a range of other therapeutic applications.

-

Antimalarial Activity: Chloroquine, a well-known antimalarial drug, features a quinoline core. Novel quinoline derivatives continue to be investigated for their efficacy against both chloroquine-sensitive and -resistant strains of Plasmodium falciparum.[20][21] Some derivatives have shown potent activity with IC₅₀ values in the low micromolar range.[21]

-

Anti-inflammatory Activity: Certain quinoline derivatives have demonstrated anti-inflammatory properties, with some compounds showing selective inhibition of cyclooxygenase-2 (COX-2) over COX-1, suggesting a potential for reduced gastrointestinal side effects compared to traditional NSAIDs.[22][23]

-

Antiviral Activity: The quinoline scaffold has been identified as a promising starting point for the development of antiviral agents. Derivatives have shown activity against a variety of viruses, including Dengue virus, respiratory syncytial virus (RSV), and influenza A virus (IAV).[24][25]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of quinoline-3-carbaldehyde derivatives.

Synthesis of 2-Chloroquinoline-3-carbaldehyde (Vilsmeier-Haack Reaction)

Protocol:

-

To a stirred solution of N-arylacetamide (1 equivalent) in dry N,N-dimethylformamide (DMF) (3 equivalents) at 0-5°C, add phosphorus oxychloride (POCl₃) (12-15 equivalents) dropwise.[2]

-

After the addition is complete, stir the reaction mixture at 80-90°C for 4-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[2]

-

Upon completion, pour the reaction mixture into crushed ice.[1]

-

Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.[1]

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to yield the desired 2-chloroquinoline-3-carbaldehyde.[1][2]

Synthesis of Quinoline-3-carbaldehyde Hydrazones

Protocol:

-

A mixture of the appropriate quinoline-3-carbaldehyde (1 mmol) and the desired hydrazide (1 mmol) is heated under reflux in a suitable solvent such as dichloromethane (5 mL) or ethanol.[11]

-

A catalytic amount of acetic acid is often added to facilitate the condensation reaction.[11]

-

The reaction is typically refluxed for 5-8 hours, with progress monitored by TLC.[11]

-

After completion, the solvent is removed under reduced pressure.

-

The crude product is then purified by crystallization or column chromatography to afford the pure hydrazone derivative.[11]

In Vitro EGFR Kinase Inhibition Assay

Protocol:

-

Prepare a reaction buffer containing 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT.

-

Pre-incubate the EGFR enzyme (e.g., 5 nM) in a 384-well plate with serial dilutions of the test compound in 50% DMSO for 30 minutes at 27°C.

-

Initiate the kinase reaction by adding a mixture of ATP (e.g., 15 µM) and a fluorescently labeled peptide substrate (e.g., 5 µM).

-

Monitor the reaction kinetics by measuring the fluorescence at appropriate excitation and emission wavelengths (e.g., λex 360 nm / λem 485 nm) over time (e.g., 30-120 minutes).

-

Calculate the initial velocity of the reaction from the linear portion of the progress curves.

-

Plot the initial velocity against the inhibitor concentration and fit the data to a suitable model (e.g., log[Inhibitor] vs. Response) to determine the IC₅₀ value.

In Vitro Tubulin Polymerization Assay (Turbidity-based)

Protocol:

-

Prepare a tubulin polymerization buffer (e.g., containing GTP).

-

In a pre-warmed 96-well plate at 37°C, add the polymerization buffer, the test compound at various concentrations, and appropriate controls (e.g., DMSO as a negative control, paclitaxel as a stabilizer, and vincristine as a destabilizer).[7]

-

Initiate the polymerization by adding purified tubulin protein to each well.[7]

-

Immediately begin monitoring the change in absorbance at 340 nm every minute for a duration of 30-60 minutes at 37°C using a microplate reader.[7]

-

The increase in absorbance corresponds to the extent of tubulin polymerization.

-

Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin assembly.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

Protocol:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).[26]

-

Prepare a standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard).[26]

-

Inoculate each well of the microtiter plate with the bacterial suspension, including positive (no compound) and negative (no bacteria) controls.[26]

-

Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[27]

Conclusion